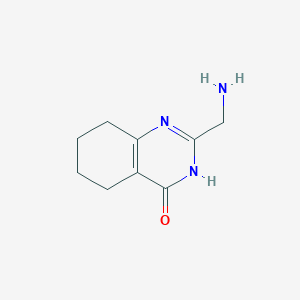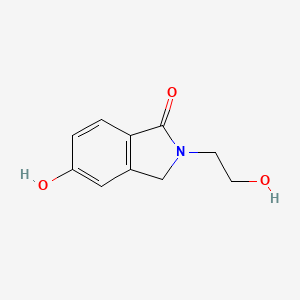
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE is a compound belonging to the class of isoindolones, which are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxyethyl group and a hydroxyl group attached to an isoindolone core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of a hydroxyethyl-substituted aniline with a suitable carbonyl compound under acidic or basic conditions can lead to the formation of the isoindolone ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindolone ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydroisoindolones .
Applications De Recherche Scientifique
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoindolone core can interact with enzymes and receptors, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate
- Cytidine 5’-{[hydroxy(2-hydroxyethyl)phosphonoyl]phosphate}
Uniqueness
5-HYDROXY-2-(2-HYDROXYETHYL)-3H-ISOINDOL-1-ONE is unique due to its specific functional groups and isoindolone core, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
113712-49-5 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
5-hydroxy-2-(2-hydroxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO3/c12-4-3-11-6-7-5-8(13)1-2-9(7)10(11)14/h1-2,5,12-13H,3-4,6H2 |
Clé InChI |
AQGRHEAQDYBOSS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)O)C(=O)N1CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


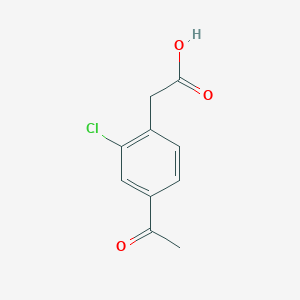
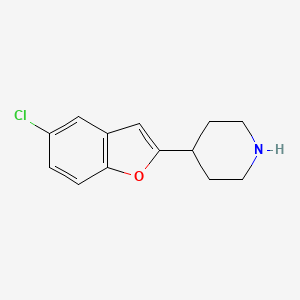
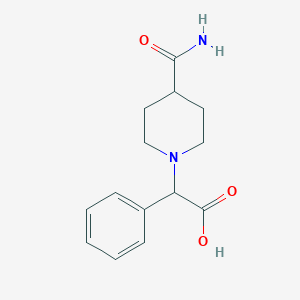
![1-(2,3,4,5-Tetrahydrobenzo[b]oxepin-7-yl)ethanone](/img/structure/B8760806.png)
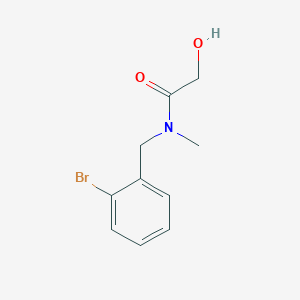
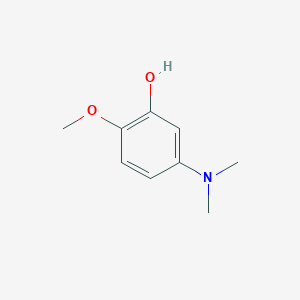
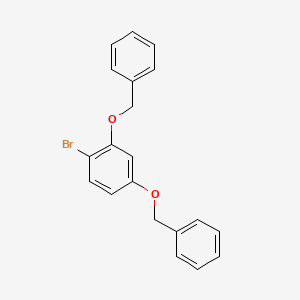
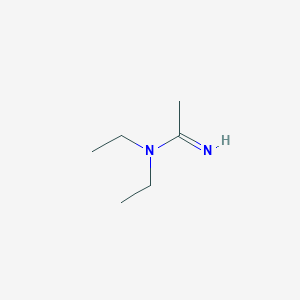
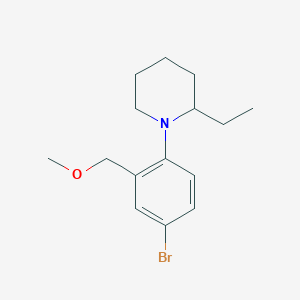
![2-methyl-4-(morpholin-4-yl)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B8760835.png)


